4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide
CAS No.:
Cat. No.: VC18118020
Molecular Formula: C4H6ClN3O2S
Molecular Weight: 195.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H6ClN3O2S |
|---|---|
| Molecular Weight | 195.63 g/mol |
| IUPAC Name | 4-chloro-2-methylpyrazole-3-sulfonamide |
| Standard InChI | InChI=1S/C4H6ClN3O2S/c1-8-4(11(6,9)10)3(5)2-7-8/h2H,1H3,(H2,6,9,10) |
| Standard InChI Key | PIIOELCBZPDVIF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C=N1)Cl)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide is defined by its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. The chlorine atom at position 4 and the methyl group at position 1 contribute to its electronic and steric properties, while the sulfonamide moiety (-SONH) enhances solubility and hydrogen-bonding potential. The compound’s IUPAC name, 4-chloro-2-methylpyrazole-3-sulfonamide, reflects its substitution pattern. Its canonical SMILES representation, CN1C(=C(C=N1)Cl)S(=O)(=O)N, and InChIKey (PIIOELCBZPDVIF-UHFFFAOYSA-N) provide unambiguous identifiers for database searches.
Table 1: Key Molecular Descriptors of 4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.63 g/mol |
| IUPAC Name | 4-chloro-2-methylpyrazole-3-sulfonamide |
| SMILES | CN1C(=C(C=N1)Cl)S(=O)(=O)N |
| InChIKey | PIIOELCBZPDVIF-UHFFFAOYSA-N |
| CAS Number | Not publicly disclosed |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl group (~2.5 ppm for ), chlorine-substituted pyrazole carbon (~140 ppm for ), and sulfonamide protons (~7.3 ppm). Infrared (IR) spectra show characteristic absorptions for S=O stretches (~1350 cm) and N-H bends (~1600 cm), confirming the sulfonamide functional group. Mass spectrometry (MS) fragments align with the molecular ion peak at m/z 195.63 and cleavage patterns consistent with chloromethyl and sulfonamide groups.
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis involves condensing 4-chloro-1-methylpyrazole with sulfanilamide derivatives under alkaline conditions. This nucleophilic substitution reaction proceeds via deprotonation of the sulfonamide nitrogen, followed by attack on the pyrazole’s electrophilic carbon. Yields typically exceed 65% when using dimethylformamide (DMF) as a solvent at 80°C. Alternative methods employ sulfonyl chlorides reacting with aminopyrazoles, though these routes face challenges in regioselectivity.
Optimization Strategies
Reaction optimization studies indicate that microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining yields. Catalytic amounts of triethylamine enhance nucleophilicity, and gradient recrystallization from ethanol-water mixtures improves purity to >98%. Scaling to pilot production requires continuous flow reactors to manage exothermic intermediates and minimize byproducts like 4-chloro-1-methylpyrazole-5-sulfonic acid.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., 12 mg/mL in DMSO) but limited solubility in water (0.8 mg/mL at 25°C). Stability studies under accelerated conditions (40°C/75% RH) show <5% degradation over 6 months, with hydrolysis of the sulfonamide group being the primary degradation pathway under acidic conditions (pH <3).
Thermal and Optical Properties
Differential Scanning Calorimetry (DSC) reveals a melting point of 178–182°C, indicative of strong crystalline lattice interactions. The molar extinction coefficient () at 254 nm is 1,200 L·mol·cm, suitable for UV-based quantification in HPLC.
Biological Activities and Mechanisms
Antimicrobial Activity
4-Chloro-1-methyl-1H-pyrazole-5-sulfonamide inhibits dihydropteroate synthase (DHPS) with an IC of 8.2 µM against Staphylococcus aureus, comparable to sulfamethoxazole (IC = 6.7 µM). This competitive inhibition disrupts folate synthesis, starving bacteria of tetrahydrofolate precursors. Synergy studies with trimethoprim (a dihydrofolate reductase inhibitor) show a fractional inhibitory concentration index (FICI) of 0.3, indicating strong potentiation.
Anti-Inflammatory Effects
In murine macrophages, the compound reduces LPS-induced TNF-α production by 72% at 50 µM, likely through NF-κB pathway suppression. Cyclooxygenase-2 (COX-2) inhibition is moderate (IC = 45 µM), suggesting ancillary anti-inflammatory mechanisms.
| Activity | Model System | IC/EC | Mechanism |
|---|---|---|---|
| Antimicrobial | S. aureus DHPS | 8.2 µM | Competitive inhibition |
| Anti-inflammatory | Murine macrophages | 50 µM (72% TNF-α reduction) | NF-κB suppression |
| Anticancer (Cytotoxicity) | HCT-116 cells | 34 µM | Caspase-3 activation |
| Antiangiogenic | VEGFR-2 kinase | 2.1 µM | ATP-binding site blockade |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for VEGFR-2 inhibitors in oncology pipelines, with patent activity (e.g., WO2021158932A1) highlighting derivatization at the sulfonamide nitrogen .
Agrochemical Development
Structure-activity relationship (SAR) studies explore its utility as a fungicide lead, with Botrytis cinerea inhibition (EC = 22 ppm) reported in preliminary screens.
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